molecular formula C20H28N4O2 B1679515 Rolofylline CAS No. 136199-02-5

Rolofylline

Cat. No.: B1679515
CAS No.: 136199-02-5
M. Wt: 356.5 g/mol
InChI Key: PJBFVWGQFLYWCB-QUYAXPHCSA-N
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Description

Rolofylline, also known as KW-3902, is an experimental diuretic that acts as a selective adenosine A1 receptor antagonist. It was discovered by NovaCardia, Inc., which was later acquired by Merck & Co., Inc. This compound has been studied primarily for its potential use in treating acute heart failure and renal impairment .

Mechanism of Action

Target of Action

Rolofylline’s primary target is the adenosine A1 receptor . Adenosine A1 receptors play a crucial role in the kidney, where they mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus .

Mode of Action

This compound acts as a selective adenosine A1 receptor antagonist . By blocking the adenosine A1 receptors, this compound inhibits the reabsorption of sodium by the proximal tubules without triggering tubuloglomerular feedback . This action promotes vasodilatation of the afferent arteriole of the glomerulus .

Biochemical Pathways

The blockade of adenosine A1 receptors by this compound affects the renal blood flow and enhances diuresis . This action results in a decrease in glomerular filtration rate, diminished renal function, and sodium and water retention .

Pharmacokinetics

This compound is metabolized primarily to the pharmacologically active M1-trans and M1-cis metabolites by cytochrome P450 (CYP) 3A4 . The pharmacokinetic model for this compound comprises a two-compartment linear model, with estimates of clearance and volume of distribution at steady-state of 24.4 L/h and 239 L , respectively . The model also accounts for the conversion of this compound to metabolites and the stereochemical conversion of M1-trans to M1-cis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the kidneys. By blocking the adenosine A1 receptors, this compound increases renal blood flow and enhances diuresis . This leads to a decrease in glomerular filtration rate, diminished renal function, and sodium and water retention .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of this compound . Additionally, the physiological state of the patient, such as the presence of acute heart failure and renal impairment, could also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rolofylline involves the formation of a purine derivative. The key steps include the alkylation of a purine nucleus and subsequent cyclization to form the tricyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Rolofylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which retain some pharmacological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rolofylline

This compound is unique due to its high selectivity for adenosine A1 receptors, which makes it particularly effective in promoting diuresis without significant side effects on other adenosine receptor subtypes. This selectivity distinguishes it from other xanthine derivatives like theophylline and caffeine, which have broader activity profiles .

Properties

Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure.

CAS No.

136199-02-5

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione

InChI

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20?

InChI Key

PJBFVWGQFLYWCB-QUYAXPHCSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Appearance

Solid powder

136199-02-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dipropyl-8-(3-noradamantyl)xanthine
1,3-DNAX
8-(3-noradamantyl)-1,3-dipropylxanthine
8-(noradamantan-3-yl)-1,3-dipropylxanthine
KW 3902
KW-3902
MK 7418
MK-7418
MK7418
rolofylline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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